molecular formula C14H12O2 B5699512 5H-benzo[d][1,3]benzodioxocine

5H-benzo[d][1,3]benzodioxocine

Cat. No.: B5699512
M. Wt: 212.24 g/mol
InChI Key: IXCQKGJMGWEDCH-UHFFFAOYSA-N
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Description

5H-benzo[d][1,3]benzodioxocine is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research. Compounds featuring this structural motif are investigated for their potential as key intermediates in the synthesis of more complex molecules and for their diverse biological activities. Research into structurally similar benzodioxole and benzodiazepine compounds, which share some architectural features, suggests potential avenues for exploring the properties of this core structure . This compound is supplied as a high-purity material intended for laboratory research purposes only. It is strictly for use in controlled in vitro settings and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-benzo[d][1,3]benzodioxocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-3-7-13-11(5-1)9-12-6-2-4-8-14(12)16-10-15-13/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCQKGJMGWEDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCOC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5h Benzo D 1 2 Benzodioxocine and Its Analogues

Retrosynthetic Strategies for the 5H-benzo[d]rsc.orgup.ac.zabenzodioxocine Core Structure

Information not available.

Cyclization Reactions in the Synthesis of 5H-benzo[d]rsc.orgup.ac.zabenzodioxocine

Information not available.

Approaches Involving Phenolic Substrates

Information not available.

Strategies Utilizing Bis(halomethyl)benzene Precursors

Information not available.

Catalytic Methods in 5H-benzo[d]rsc.orgup.ac.zabenzodioxocine Synthesis

Information not available.

Transition Metal-Catalyzed Routes

Information not available.

Organocatalytic and Biocatalytic Approaches

Information not available.

Stereoselective Synthesis of Chiral 5H-benzo[d]researchgate.netwikipedia.orgbenzodioxocine Enantiomers

The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in materials science and medicinal chemistry. For a molecule like 5H-benzo[d] researchgate.netwikipedia.orgbenzodioxocine, which possesses elements of chirality, the ability to selectively synthesize a single enantiomer is of significant interest. While direct asymmetric syntheses of this specific compound are not prevalent in the literature, several strategies employed for analogous structures could be envisioned.

One potential approach involves the use of chiral catalysts in the formation of the eight-membered dioxocine ring. For instance, asymmetric synthesis of related chiral thiohydantoins has been achieved with high enantioselectivity using a chiral phosphoric acid catalyst in a domino cyclization reaction. rsc.org A similar strategy could be explored for the cyclization of a suitable precursor to 5H-benzo[d] researchgate.netwikipedia.orgbenzodioxocine.

Another avenue for stereocontrol is the use of chiral auxiliaries. In the synthesis of chiral 1,4-disubstituted tetrahydroisoquinolines, a chiral auxiliary, (R)-(+)-phenylglycinol methyl ether, was used to direct a stereocontrolled metalloenamine alkylation, leading to high enantiomeric excesses. researchgate.net This principle could be adapted by attaching a chiral auxiliary to a precursor of 5H-benzo[d] researchgate.netwikipedia.orgbenzodioxocine to guide the stereochemical outcome of a key bond-forming reaction.

Furthermore, chemoenzymatic methods offer a powerful tool for asymmetric synthesis. The synthesis of chiral dihydrobenzoxazinones and dihydroquinoxalinones has been accomplished with excellent enantiomeric excess through a highly stereoselective hydroamination step catalyzed by an ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase). nih.gov A biocatalytic approach could potentially be developed to introduce chirality into the 5H-benzo[d] researchgate.netwikipedia.orgbenzodioxocine scaffold.

The following table summarizes potential stereoselective strategies based on analogous systems:

StrategyCatalyst/Auxiliary/EnzymePotential Application to 5H-benzo[d] researchgate.netwikipedia.orgbenzodioxocineReference
Asymmetric CatalysisChiral Phosphoric AcidDomino cyclization of a suitable acyclic precursor. rsc.org
Chiral Auxiliary(R)-(+)-Phenylglycinol methyl etherStereocontrolled formation of a key C-C or C-O bond. researchgate.net
Chemoenzymatic SynthesisEthylenediamine-N,N'-disuccinic acid lyase (EDDS lyase)Asymmetric hydroamination or other enzymatic transformations of a functionalized precursor. nih.gov

Functionalization and Derivatization of the 5H-benzo[d]researchgate.netwikipedia.orgbenzodioxocine Scaffold

The ability to selectively introduce functional groups onto a core molecular scaffold is crucial for tuning its properties. For 5H-benzo[d] researchgate.netwikipedia.orgbenzodioxocine, functionalization could occur at the benzo rings or the dioxocine bridge.

The benzo-fused rings of 5H-benzo[d] researchgate.netwikipedia.orgbenzodioxocine are expected to undergo electrophilic aromatic substitution reactions. The regioselectivity of such reactions will be governed by the directing effects of the dioxocine ring and any existing substituents. In general, for benzo-fused heterocycles, the position of electrophilic attack is influenced by the electron-donating or -withdrawing nature of the heterocyclic ring. organicchemistrytutor.com For five-membered benzo-fused heterocycles like indole (B1671886) and benzofuran, electrophilic substitution preferentially occurs on the five-membered ring. pixel-online.net In contrast, for six-membered heterocycles like quinoline, direct C-H functionalization often requires transition metal catalysis to achieve regioselectivity. mdpi.com

Given the electron-donating nature of the oxygen atoms in the dioxocine ring, it is anticipated that the benzo rings of 5H-benzo[d] researchgate.netwikipedia.orgbenzodioxocine would be activated towards electrophilic attack. The precise positions of substitution would depend on the relative activating effects at the different available sites.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the regioselective functionalization of halogenated aromatic compounds. For example, the Stille cross-coupling reaction has been used for the regioselective functionalization of perhalogenated BODIPYs, where the reactivity of the halogen atoms is dependent on their position on the core structure. nih.govrsc.org A similar strategy could be employed for a halogenated derivative of 5H-benzo[d] researchgate.netwikipedia.orgbenzodioxocine to introduce a variety of substituents in a controlled manner.

The following table outlines potential regioselective functionalization strategies for the benzo rings:

Reaction TypeReagents/CatalystExpected OutcomeAnalogous SystemReference
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, HNO₃/H₂SO₄)Substitution on the electron-rich benzo rings.General principles for benzo-fused heterocycles. organicchemistrytutor.compixel-online.net
Stille Cross-CouplingOrganostannane, Pd(0) catalystC-C bond formation at a pre-functionalized halogenated position.Perhalogenated BODIPYs. nih.govrsc.org

Modifying the eight-membered dioxocine ring presents a different set of synthetic challenges. One of the most powerful methods for the construction of medium-sized rings is ring-closing metathesis (RCM). wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the synthesis of 2,5-dihydro-1,6-benzodioxocin derivatives, which are structurally related to 5H-benzo[d] researchgate.netwikipedia.orgbenzodioxocine. researchgate.net The use of RCM would allow for the introduction of a double bond within the eight-membered ring, which could then be further functionalized, for example, through hydrogenation, epoxidation, or dihydroxylation.

The synthesis of various unsaturated rings, including those with 5 to 30 members, can be achieved through RCM, showcasing its versatility. wikipedia.org The choice of catalyst, such as Grubbs' or Schrock's catalysts, can influence the efficiency and stereoselectivity of the ring closure. organic-chemistry.org The synthesis of a 2H-1,5-benzodioxepin, a seven-membered ring analogue, has been accomplished using RCM, demonstrating the feasibility of this approach for benzo-fused oxygen-containing heterocycles. researchgate.net

The following table summarizes a potential strategy for modification at the dioxocine bridge:

Reaction TypeCatalystPotential OutcomeAnalogous SystemReference
Ring-Closing Metathesis (RCM)Grubbs' or Schrock's catalystFormation of an unsaturated dioxocine ring from a diene precursor, allowing for further functionalization.2,5-dihydro-1,6-benzodioxocin researchgate.net

Chemical Reactivity and Mechanistic Studies of 5h Benzo D 1 2 Benzodioxocine

Detailed Reaction Mechanism Elucidation for 5H-benzo[d]benzodioxocine Transformations

To provide the requested content, access to peer-reviewed research articles or specialized chemical databases detailing the synthesis and reactivity of 5H-benzo[d]benzodioxocine would be necessary. Without such sources, any attempt to write the article would be speculative and would not meet the required standard of being "based on diverse sources" and including "detailed research findings."

Advanced Structural Elucidation and Spectroscopic Characterization of 5h Benzo D 1 2 Benzodioxocine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of 5H-benzo[d]rsc.orgarizona.edubenzodioxocine (e.g., 2D-NMR, Solid-State NMR)

High-resolution NMR spectroscopy is indispensable for the complete structural assignment of 5H-benzo[d] rsc.orgarizona.edubenzodioxocine. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the dioxocine ring. The aromatic protons would typically appear in the range of 6.8–7.5 ppm, with their multiplicity depending on the substitution pattern. The methylene protons of the eight-membered ring would likely exhibit more complex splitting patterns due to their conformational mobility. In related benzodioxole structures, methylene protons of the dioxole ring appear as a singlet around 5.98 ppm. ijcmas.com For the larger dioxocine ring, these signals would be expected at a different chemical shift.

2D-NMR Techniques: To resolve ambiguities, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. youtube.com For 5H-benzo[d] rsc.orgarizona.edubenzodioxocine, COSY would be used to identify neighboring protons within the benzene (B151609) rings and to understand the coupling network within the eight-membered dioxocine ring. Cross-peaks would confirm the connectivity between adjacent aromatic protons. emerypharma.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is essential for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. harvard.edu For a flexible eight-membered ring like in 5H-benzo[d] rsc.orgarizona.edubenzodioxocine, NOESY can help to determine the preferred conformation in solution.

Solid-State NMR (ssNMR): While solution NMR provides data on molecules in a dynamic state, ssNMR offers insights into the structure in the solid phase. emory.edubmrb.io This technique is particularly valuable for studying polymorphism, conformational differences between solution and solid states, and for materials that are insoluble. rsc.org For 5H-benzo[d] rsc.orgarizona.edubenzodioxocine, ssNMR could distinguish between different crystalline forms and provide information on the rigidity of the dioxocine ring in the solid state. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for 5H-benzo[d] rsc.orgarizona.edubenzodioxocine

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.8 - 7.5 (multiplets) 115 - 130
Aromatic C (quaternary) - 130 - 150
O-CH₂-O ~4.5 - 5.5 (complex) ~70 - 80

X-ray Crystallography and Single Crystal Diffraction Analysis of 5H-benzo[d]rsc.orgarizona.edubenzodioxocine Derivatives

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in a crystal. ub.edu For derivatives of 5H-benzo[d] rsc.orgarizona.edubenzodioxocine, single-crystal X-ray diffraction would be the gold standard for confirming the molecular structure.

The process involves growing a suitable single crystal, which is then irradiated with X-rays. rsc.org The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. mdpi.com In studies of related heterocyclic compounds like benzodiazepine (B76468) derivatives, X-ray crystallography has been used to determine the crystal system, space group, and detailed molecular geometry. nih.govmdpi.comresearchgate.net For instance, derivatives have been found to crystallize in monoclinic or triclinic systems. ijcmas.commdpi.commdpi.com This technique would be crucial for establishing the conformation of the eight-membered dioxocine ring (e.g., boat-chair, twist-boat) in the solid state.

Table 2: Representative Crystallographic Data for a Hypothetical 5H-benzo[d] rsc.orgarizona.edubenzodioxocine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
β (°) 95.67
Volume (ų) 1345.2

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis of 5H-benzo[d]rsc.orgarizona.edubenzodioxocine

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the vibrational modes of a molecule. mdpi.comresearchgate.net For 5H-benzo[d] rsc.orgarizona.edubenzodioxocine, these techniques would provide a characteristic "fingerprint" and confirm the presence of key structural features.

Aromatic C-H Stretching: Bands in the region of 3000–3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene rings. scielo.org.mx

Aliphatic C-H Stretching: The methylene groups in the dioxocine ring would show C-H stretching vibrations just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1400–1600 cm⁻¹ region. scielo.org.mx

C-O-C Stretching: The most characteristic feature would be the strong C-O-C stretching vibrations of the dioxocine ether linkages, expected in the 1050–1250 cm⁻¹ range. In related 5-nitro-1,3-benzodioxole, CH₂ group modes are observed, such as scissoring near 1485 cm⁻¹ and wagging around 1378 cm⁻¹. orientjchem.org

Ring Deformation Modes: The lower frequency region (< 800 cm⁻¹) would contain complex vibrations corresponding to the deformation and puckering of the entire fused ring system.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra to achieve a more detailed assignment of the vibrational modes. mdpi.comnih.gov

Table 3: Key Expected Vibrational Frequencies for 5H-benzo[d] rsc.orgarizona.edubenzodioxocine

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Medium
Aromatic C=C Stretch 1400 - 1600 Medium-Strong
C-O-C Asymmetric Stretch 1200 - 1250 Strong

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of 5H-benzo[d]rsc.orgarizona.edubenzodioxocine

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 5H-benzo[d] rsc.orgarizona.edubenzodioxocine. nih.gov Analysis of the fragmentation pattern in the mass spectrum gives valuable information about the molecule's structure. slideshare.netlibretexts.org

Upon ionization (e.g., by electron impact), the molecular ion of 5H-benzo[d] rsc.orgarizona.edubenzodioxocine would undergo characteristic fragmentation. arizona.edu The fragmentation pathways can often be predicted based on the stability of the resulting ions and neutral fragments. nih.gov For the 5H-benzo[d] rsc.orgarizona.edubenzodioxocine structure, likely fragmentation pathways would involve:

Cleavage of the ether bonds in the dioxocine ring.

Loss of formaldehyde (B43269) (CH₂O) or related fragments from the dioxocine portion.

Retro-Diels-Alder type reactions if the ring conformation allows.

Sequential loss of small molecules like CO or H₂O. nist.gov

The resulting fragmentation pattern would be unique to the 5H-benzo[d] rsc.orgarizona.edubenzodioxocine scaffold and could be used to distinguish it from its isomers.

Chiroptical Spectroscopy (CD, ORD) for Characterization of Chiral 5H-benzo[d]rsc.orgarizona.edubenzodioxocine Analogues

If 5H-benzo[d] rsc.orgarizona.edubenzodioxocine is substituted in a way that makes it chiral, or if it possesses axial chirality due to hindered rotation, its enantiomers can be characterized using chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). nih.govbhu.ac.in

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. jasco-global.com A chiral analogue of 5H-benzo[d] rsc.orgarizona.edubenzodioxocine would exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects) in the regions of its UV-Vis absorptions. mgcub.ac.in The spectrum of one enantiomer would be a mirror image of the other. jasco-global.com

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. bhu.ac.in It is closely related to the CD spectrum through the Kronig-Kramers relations. The shape and sign of the ORD curve, particularly around absorption maxima (the Cotton effect), can be used to assign the absolute configuration of a chiral molecule by comparison with known compounds or theoretical calculations. mgcub.ac.in

For example, studies on other chiral heterocyclic systems, such as dibenzo[a,d]cycloheptene analogues, have shown that enantiomers can exhibit significant differences in their interaction with biological receptors, and chiroptical methods are key to their characterization. nih.gov Similarly, chiroptical studies on chiral benzodithiophene-based oligothiophenes have revealed complex behavior in thin films. rsc.org These techniques would be essential for studying the stereochemistry of any chiral derivatives of 5H-benzo[d] rsc.orgarizona.edubenzodioxocine.

Computational and Theoretical Investigations of 5h Benzo D 1 2 Benzodioxocine

Quantum Chemical Calculations of Electronic Structure, Energetics, and Spectroscopic Properties of 5H-benzo[d]nih.govnih.govbenzodioxocine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 5H-benzo[d] nih.govnih.govbenzodioxocine. jksus.org These methods offer a balance between computational cost and accuracy, making them suitable for studying complex organic structures. jksus.org Calculations are typically performed using various functionals, such as B3LYP-D or WB97XD, paired with a suitable basis set like 6-311++G**, to optimize the molecular geometry and predict a range of properties. jksus.org

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) can also be calculated to identify nucleophilic and electrophilic sites, which are crucial for understanding intermolecular interactions. jksus.org

Energetic calculations provide the total energy of the molecule, which can be used to compare the stability of different isomers or conformers. Furthermore, theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to validate the calculated structure and aid in spectral assignment. researchgate.net This combined experimental and theoretical approach has proven effective in characterizing complex molecular systems. researchgate.netresearchgate.net

Table 1: Illustrative Calculated Properties for 5H-benzo[d] nih.govnih.govbenzodioxocine using DFT Note: These are example values typical for such calculations and not experimental data.

PropertyCalculated Value (Illustrative)Significance
Total Energy (Hartree)-765.123Indicates the molecule's ground state stability.
HOMO Energy (eV)-6.45Relates to the electron-donating ability.
LUMO Energy (eV)-0.98Relates to the electron-accepting ability.
HOMO-LUMO Gap (eV)5.47Indicates chemical reactivity and stability.
Dipole Moment (Debye)2.15Measures the molecule's overall polarity.

Conformational Analysis and Potential Energy Surfaces of the 5H-benzo[d]nih.govnih.govbenzodioxocine Ring System

The eight-membered dioxocine ring in 5H-benzo[d] nih.govnih.govbenzodioxocine is not planar and can adopt various conformations. Conformational analysis is essential to identify the most stable three-dimensional structures and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule. epa.gov

The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. For a flexible ring system, key coordinates for mapping the PES include dihedral angles associated with ring-puckering and ring-twisting motions. epa.gov By systematically varying these coordinates and calculating the energy at each point, a detailed map of the conformational landscape can be constructed. Spectroscopic methods, such as laser-induced fluorescence, combined with computational calculations, are highly effective for determining PESs for both ground and excited electronic states. nih.gov

For the 5H-benzo[d] nih.govnih.govbenzodioxocine ring, several low-energy conformations, such as boat-chair, twist-boat, or crown forms, may exist. Quantum chemical calculations can determine the relative energies of these conformers, identifying the global minimum energy structure. The energy barriers between these conformers, representing the transition states on the PES, determine the dynamics of conformational interconversion. scilit.com

Table 2: Example Relative Energies of Possible Conformations of 5H-benzo[d] nih.govnih.govbenzodioxocine Note: This table is for illustrative purposes to show the output of a conformational analysis.

ConformationRelative Energy (kcal/mol)Stability
Boat-Chair (BC)0.00Global Minimum
Twist-Boat (TB)2.5Less Stable
Crown (C)5.1Least Stable
BC to TB Transition State7.8Energy Barrier

Molecular Dynamics Simulations of 5H-benzo[d]nih.govnih.govbenzodioxocine and its Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. jksus.org For 5H-benzo[d] nih.govnih.govbenzodioxocine, MD simulations can provide insights into its dynamic behavior, conformational flexibility, and interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.com

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms. mdpi.com This allows for the observation of molecular motions on a timescale from picoseconds to microseconds. Such simulations can reveal how the dioxocine ring flexes and transitions between different conformations at a given temperature.

MD is particularly valuable for studying intermolecular interactions. For example, a simulation of 5H-benzo[d] nih.govnih.govbenzodioxocine in a water box could reveal its solvation characteristics and the formation of hydrogen bonds. mdpi.com In a biological context, if the molecule were to interact with a protein, MD simulations could be used to assess the stability of the protein-ligand complex, identify key interacting amino acid residues, and calculate binding free energies. jksus.org The stability of such a complex is often evaluated by monitoring the root-mean-square deviation (RMSD) over the simulation time. jksus.org

Reaction Mechanism Predictions and Transition State Studies for 5H-benzo[d]nih.govnih.govbenzodioxocine Transformations

Computational chemistry is instrumental in predicting the pathways of chemical reactions, elucidating mechanisms, and identifying transient species like transition states. For transformations involving 5H-benzo[d] nih.govnih.govbenzodioxocine, DFT calculations can be used to map the entire reaction coordinate from reactants to products. researchgate.net

This process involves locating the minimum energy structures of reactants, products, and any intermediates. Crucially, the transition state (TS) structure, which corresponds to the maximum energy point along the reaction pathway, must be identified. The TS is a first-order saddle point on the potential energy surface, and its structure provides vital information about the geometry of the bond-making and bond-breaking processes. The energy difference between the reactants and the transition state defines the activation energy of the reaction, which governs the reaction rate.

For example, if 5H-benzo[d] nih.govnih.govbenzodioxocine were to undergo a ring-opening reaction, computational studies could compare different potential pathways (e.g., acid-catalyzed vs. base-catalyzed), determine the activation energies for each, and predict which mechanism is more favorable. nih.govbeilstein-journals.org Such studies provide a detailed molecular-level understanding that complements experimental kinetic studies. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for 5H-benzo[d]nih.govnih.govbenzodioxocine Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. This approach is particularly useful when designing new analogues of a parent compound like 5H-benzo[d] nih.govnih.govbenzodioxocine with desired characteristics. nih.gov

In a QSPR study, a dataset of molecules with known properties (e.g., solubility, boiling point, or a specific biological activity) is assembled. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and topological (e.g., connectivity indices) features.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed property. nih.gov Once a statistically robust and predictive model is developed, it can be used to estimate the properties of new, unsynthesized analogues of 5H-benzo[d] nih.govnih.govbenzodioxocine. This allows for the virtual screening of large numbers of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Interactions of 5h Benzo D 1 2 Benzodioxocine Analogues

Rational Design of 5H-benzo[d]jpp.krakow.plnih.govbenzodioxocine Derivatives for Specific Molecular Target Engagement

The rational design of derivatives based on the 5H-benzo[d] jpp.krakow.plnih.govbenzodioxocine core is often guided by its structural similarity to known pharmacophores that target key biological macromolecules, such as tubulin and GABA(_A) receptors.

One prominent strategy involves designing analogues as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. This approach is based on the structural features of potent natural products like podophyllotoxin (B1678966) and combretastatin (B1194345) A-4 (CA4). mdpi.comnih.gov The design principles for these inhibitors often require two aromatic rings oriented at a specific dihedral angle, which can be mimicked by the benzodioxocine scaffold. The key elements for activity typically include:

A-ring: Often a 3,4,5-trimethoxyphenyl group, which is known to be beneficial for strong interactions within the colchicine binding site. mdpi.com

B-ring: The central heterocyclic ring (in this case, the dioxocine ring) acts as a scaffold to hold the two aryl rings in the correct spatial orientation.

C-ring: A second substituted phenyl ring. Modifications on this ring are crucial for tuning activity and selectivity.

Another major avenue for rational design is the development of modulators for the GABA(_A) (γ-aminobutyric acid type A) receptor. The 5H-benzo[d] jpp.krakow.plnih.govbenzodioxocine structure can be seen as an analogue or bioisostere of classical benzodiazepines, which are well-known positive allosteric modulators of the GABA(_A) receptor. nih.govnih.gov The design of ligands for the benzodiazepine (B76468) binding site is guided by established pharmacophore models that require specific hydrogen bond acceptors, donors, and hydrophobic regions arranged in a precise three-dimensional geometry. nih.govnih.gov For benzodioxocine derivatives, this would involve synthesizing molecules with substituents that can mimic the key interactions of drugs like diazepam. nih.gov

Furthermore, the design of derivatives of related scaffolds like benzo[d] jpp.krakow.plnih.govdioxoles has led to the identification of potent anticonvulsant agents, suggesting that the benzodioxocine core could be similarly explored for neurological applications. nih.gov

In Silico Molecular Docking and Binding Affinity Predictions with Macromolecular Targets

In silico molecular docking is a critical tool for predicting the binding modes and affinities of 5H-benzo[d] jpp.krakow.plnih.govbenzodioxocine derivatives with their macromolecular targets, providing insights that guide further synthesis and optimization.

Tubulin Colchicine Binding Site: Docking studies of structurally related tubulin inhibitors, such as benzosuberene and benzothiazole (B30560) analogues, have elucidated the key interactions within the colchicine binding pocket of β-tubulin. nih.govresearchgate.net These studies suggest that 5H-benzo[d] jpp.krakow.plnih.govbenzodioxocine derivatives would likely adopt a conformation where one benzo- moiety and its substituents interact with hydrophobic pockets, while the other positions itself to form hydrogen bonds. For example, the 3,4,5-trimethoxyphenyl group, if incorporated, typically forms hydrogen bonds with residues like Asn258 and Thr353, while the second aromatic ring engages in hydrophobic interactions with residues such as Leu248, Ala250, and Val318. researchgate.net

GABA(_A) Receptor Benzodiazepine Site: Molecular modeling of ligands at the benzodiazepine binding site, located at the α+/γ2− interface of the GABA(_A) receptor, has revealed several potential binding modes. nih.govnih.gov Docking simulations of benzodiazepine analogues predict crucial interactions with histidine and arginine residues within the binding pocket. nih.gov For a 5H-benzo[d] jpp.krakow.plnih.govbenzodioxocine derivative designed to target this site, docking studies would be used to predict its ability to form similar key interactions, such as hydrogen bonds and π-stacking, which are essential for high-affinity binding. The conformational flexibility of the eight-membered ring could allow derivatives to adapt optimally to the pocket's topography.

The table below summarizes representative docking data for analogous compounds targeting tubulin, illustrating the type of data generated in these studies.

Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Benzothiazole Analogue (9a)β-Tubulin (Colchicine Site)Not SpecifiedCys241, Leu255, Ala316, Val318 researchgate.net
Benzosuberene Analogue (3)β-Tubulin (Colchicine Site)Not SpecifiedInhibits colchicine binding by 91% at 5 µM nih.gov
Benzothiazepine Analogue (D8)TubulinNot SpecifiedInferred interaction with nearby tubulin chain nih.gov
Benzothiazole-hydroxamate (2E)HDAC8-9.46Not Specified dntb.gov.ua

Mechanistic Insights into Receptor-Ligand Interactions and Allosteric Modulation by 5H-benzo[d]jpp.krakow.plnih.govbenzodioxocine Derivatives

The biological effects of 5H-benzo[d] jpp.krakow.plnih.govbenzodioxocine derivatives are dictated by their specific interactions at the molecular level, which can lead to competitive inhibition or allosteric modulation.

Mechanism as Tubulin Inhibitors: Derivatives targeting the colchicine site on β-tubulin act by physically obstructing the assembly of αβ-tubulin heterodimers into microtubules. mdpi.com By binding at the interface between tubulin dimers, these ligands induce a conformational change that prevents the straight, end-to-end association required for microtubule elongation. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, which is the mechanistic basis for their anticancer activity. nih.gov The binding is typically reversible and non-covalent, involving a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5H-benzo[d]jpp.krakow.plnih.govbenzodioxocine Derivatives Focusing on Biological Mechanisms

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 5H-benzo[d] jpp.krakow.plnih.govbenzodioxocine derivatives, QSAR models can be developed to predict their potency as, for example, tubulin inhibitors or GABA(_A) receptor modulators, and to provide insights into their mechanism of action.

A QSAR study typically involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties:

Electronic Descriptors: Such as atomic charges and dipole moment, which are crucial for electrostatic interactions and hydrogen bonding.

Steric Descriptors: Like molecular volume, surface area, and specific conformational indices, which describe the size and shape of the molecule and its fit within a binding site.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which governs the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the receptor.

For instance, a QSAR study on flavonoid derivatives binding to the benzodiazepine site of the GABA(_A) receptor demonstrated that electronic effects, particularly the negative charge on a carbonyl oxygen atom, were highly relevant for ligand binding. nih.gov Similarly, a QSAR model for 5H-benzo[d] jpp.krakow.plnih.govbenzodioxocine derivatives targeting this site would likely identify the importance of specific electrostatic potential fields and the spatial arrangement of hydrogen bond acceptors.

If targeting tubulin, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be employed. researchgate.net In a CoMFA study, the molecules are aligned, and steric and electrostatic fields around them are calculated. The model then correlates variations in these fields with changes in biological activity (e.g., IC(_50) for tubulin polymerization inhibition). The resulting contour maps highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, directly guiding the design of more potent analogues. researchgate.net

The table below illustrates the types of descriptors used in QSAR studies of related heterocyclic compounds.

QSAR Model TypeCompound ClassTargetKey Descriptors/FieldsReference
2D-QSARFlavone DerivativesGABA(A) ReceptorElectronic effects (atomic charges) nih.gov
3D-QSAR (CoMFA)Benzoquinone Derivatives5-LipoxygenaseSteric and Electrostatic Fields researchgate.net

Development of 5H-benzo[d]jpp.krakow.plnih.govbenzodioxocine-based Probes for Biological Research

While specific examples for the 5H-benzo[d] jpp.krakow.plnih.govbenzodioxocine scaffold are not yet widely reported, its structural features make it a suitable core for the development of chemical probes. These probes are essential tools for studying biological systems by allowing for the visualization, identification, and functional characterization of molecular targets.

The development of probes based on this scaffold would involve strategically modifying a potent and selective derivative to incorporate a reporter tag without compromising its binding affinity for the target. Common types of probes that could be developed include:

Fluorescent Probes: A fluorescent dye (e.g., fluorescein, rhodamine, or a BODIPY dye) could be attached to a position on the benzodioxocine core that is not critical for target binding, as determined by SAR studies. Such a probe would enable researchers to visualize the subcellular localization of the target protein (e.g., microtubules or GABA(_A) receptors) using fluorescence microscopy.

Biotinylated Probes (Affinity Probes): By conjugating biotin (B1667282) to the scaffold, a high-affinity probe can be created. This probe can be used in pull-down assays with streptavidin-coated beads to isolate its binding partners from cell lysates. Subsequent analysis of the isolated proteins by mass spectrometry can help identify novel targets or confirm engagement with known ones.

Photoaffinity Probes: Incorporating a photoreactive group (e.g., an azide (B81097) or benzophenone) would create a probe that, upon exposure to UV light, forms a covalent bond with its target protein. This allows for irreversible labeling of the target, facilitating its identification and the mapping of the specific binding site.

The rational design of these probes is paramount. The linker connecting the scaffold to the reporter tag must be carefully chosen to ensure it does not sterically hinder the probe from binding to its target. The attachment point on the 5H-benzo[d] jpp.krakow.plnih.govbenzodioxocine core would be selected based on prior SAR data to be a "vector" pointing away from the critical binding interactions.

Advanced Applications and Research Potential of 5h Benzo D 1 2 Benzodioxocine

5H-benzo[d]nih.govresearchgate.netbenzodioxocine in Materials Science and Polymer Chemistry

The incorporation of rigid, heterocyclic structures like the benzodioxocine moiety into polymers can impart unique thermal, mechanical, and electronic properties. The aromatic units contribute to thermal stability and electronic conductivity, while the flexible eight-membered ring can influence polymer morphology and solubility.

The synthesis of polymers containing a benzodioxocine core has been demonstrated through the electropolymerization of monomers designed with this specific scaffold. For instance, a novel electropolymerizable monomer, 2-methyl-5,10-dihydro-2H-benzo sigmaaldrich.comnih.govnih.govnih.govdioxocino[2,3-c]pyrrole (XyPMe), has been synthesized. rsc.org This process involves the cyclization reaction of diethyl N-methyl-3,4-dihydroxypyrrole-2,5-dicarboxylate with 1,2-bis(bromomethyl)benzene, followed by hydrolysis and decarboxylation. rsc.org The successful electropolymerization of this monomer demonstrates a viable pathway to creating advanced conjugated polymer systems that feature the benzodioxocine unit directly in their backbone. rsc.org

Analogous heterocyclic structures, such as benzodioxinones, have also been used to create advanced polymeric materials. Alkyne-functionalized benzodioxinones serve as precursors for producing telechelic polymers—macromolecules with reactive end-groups. nih.govresearchgate.net These are then used in "click chemistry" reactions, like the copper (I)-catalyzed azide (B81097)/alkyne cycloaddition (CuAAC), to synthesize well-defined block copolymers. nih.govresearchgate.net This methodology allows for the precise construction of complex macromolecular architectures, indicating a similar potential for functionalized 5H-benzo[d] nih.govresearchgate.netbenzodioxocine derivatives to be used as building blocks for high-performance polymers.

Conjugated polymers containing heterocyclic systems are at the forefront of research for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these materials are highly tunable based on the specific heterocyclic core.

The investigation into the benzodioxocine-fused poly(N-methylpyrrole) derivative revealed its distinct optoelectronic properties. rsc.org The study combined experimental analysis with Density Functional Theory (DFT) to understand the electronic structure of the polymer. Such combined experimental and theoretical research offers a pathway for designing advanced conjugated systems with predictable electronic and structural characteristics. rsc.org The optoelectronic properties of conjugated systems are fundamentally linked to their molecular structure, which governs assembly and organization, ultimately impacting device performance. rsc.org

Studies on other "benzo-" fused heterocycles further illustrate the potential. For example, benzoquinone-based donor-acceptor compounds have been synthesized, and their optoelectronic properties were explored both experimentally and theoretically. nih.gov These systems can exhibit properties like thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. nih.gov Similarly, benzodithiophene is used as a core unit in designing cross-conjugated molecules for photovoltaic applications, with research focusing on tuning parameters like the bandgap and absorption spectrum. The unique electronic nature of the benzodioxocine ring could likewise be exploited to create novel materials for organic electronics.

Table 1: Theoretical Optoelectronic Properties of Selected Benzo-Fused Heterocyclic Systems

Compound Class Key Structural Feature Calculated Property Value Potential Application
Benzodioxocine-Fused Pyrrole Oligomers Dioxocino[2,3-c]pyrrole Electronic Properties Predictable via DFT rsc.org Organic Semiconductors
Benzoquinone Derivatives Donor-Acceptor Structure Singlet-Triplet Energy Gap (ΔEST) 0.10 - 0.47 eV nih.gov TADF-OLEDs

5H-benzo[d]nih.govresearchgate.netbenzodioxocine as Building Blocks for Complex Heterocyclic Architectures

In medicinal chemistry and drug discovery, heterocyclic compounds are of paramount importance, with a majority of new drug candidates containing at least one heterocyclic moiety. The concept of using a core heterocyclic structure as a "building block" to synthesize more complex, drug-like molecules is a cornerstone of modern synthetic chemistry. nih.govbeilstein-journals.org

While there are no specific examples in the surveyed literature of 5H-benzo[d] nih.govresearchgate.netbenzodioxocine being used as a synthetic building block, its structure suggests significant potential. The benzodioxocine scaffold can be considered a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The functionalization of its aromatic rings or the dioxocine core could lead to libraries of novel compounds for biological screening.

This building block approach is widely used with other heterocycles. For example:

Carbohydrates are used as chiral building blocks for the synthesis of complex natural products like the herbicidins, which contain intricate heterocyclic systems.

Tetrazole aldehydes have been developed as versatile building blocks that can be incorporated into various multicomponent reactions to create diverse and complex drug-like molecules. nih.govbeilstein-journals.org

Aldo-X bifunctional building blocks (molecules containing an aldehyde and another reactive site) are widely used in the one-pot synthesis of biologically important heterocycles.

By analogy, a functionalized 5H-benzo[d] nih.govresearchgate.netbenzodioxocine, for instance bearing an aldehyde or other reactive group, could serve as a valuable and unique building block for generating novel and complex molecular architectures.

5H-benzo[d]nih.govresearchgate.netbenzodioxocine in Analytical Chemistry Research

The application of specific organic molecules in analytical chemistry often relies on their purity and their ability to interact selectively with other substances.

A Certified Reference Material (CRM) is a standard used to calibrate analytical instruments, validate methods, and ensure quality control in a laboratory setting. fishersci.com CRMs are produced under stringent manufacturing protocols and are accompanied by a certificate that provides the value of the certified property, its uncertainty, and a statement of metrological traceability. sigmaaldrich.com

There is currently no evidence in the scientific or commercial literature to suggest that 5H-benzo[d] nih.govresearchgate.netbenzodioxocine or its derivatives are used or have been developed as CRMs. The development of a CRM is typically driven by regulatory and analytical needs for a specific compound, for example, in clinical toxicology, environmental analysis, or food and beverage testing. sigmaaldrich.com For a compound to become a CRM, it would need to be a target analyte in a common analytical test, such as a pharmaceutical ingredient, a metabolite, a pesticide, or a contaminant. Should a derivative of benzodioxocine become relevant in these fields, the development of a corresponding CRM would be a necessary step for accurate and reproducible quantification. nih.govfishersci.com

The development of chemical sensors is a significant area of analytical chemistry. Many sensors are based on organic molecules (fluorophores) that change their optical properties (e.g., color or fluorescence) upon binding to a specific analyte. Heterocyclic compounds are frequently used as the core of these sensor molecules due to their rigid structures and rich photophysical properties.

No specific research was found detailing the use of 5H-benzo[d] nih.govresearchgate.netbenzodioxocine as a detection reagent or sensor. However, the general principles of sensor design suggest its potential. The benzodioxocine scaffold could be functionalized with specific binding sites (receptors) for ions or small molecules. The electronic communication between the binding site and the conjugated system of the benzodioxocine core could result in a measurable change in its absorption or emission spectrum upon analyte binding. This strategy is effectively employed in other heterocyclic systems, demonstrating a viable research direction for derivatives of 5H-benzo[d] nih.govresearchgate.netbenzodioxocine.

Coordination Chemistry of 5H-benzo[d]d-nb.infonih.govbenzodioxocine as a Ligand

There is no available research in the public domain that details the use of 5H-benzo[d] d-nb.infonih.govbenzodioxocine as a ligand in coordination chemistry. Scientific studies describing its synthesis for this purpose, its coordination modes with various metal centers, the characterization of any resulting metal complexes, and their potential catalytic or other applications have not been reported.

Supramolecular Chemistry Involving 5H-benzo[d]d-nb.infonih.govbenzodioxocine Scaffolds

Similarly, the scientific literature lacks information on the application of the 5H-benzo[d] d-nb.infonih.govbenzodioxocine scaffold in supramolecular chemistry. There are no published studies on its use as a building block for creating larger, self-assembled structures such as macrocycles, cages, or polymers through non-covalent interactions. Research into its potential for molecular recognition, host-guest chemistry, or the development of novel materials based on this scaffold has not been documented.

Advanced Analytical Methodologies for Detection and Quantification of 5h Benzo D 1 2 Benzodioxocine in Research Matrices

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are central to the separation, identification, and quantification of individual components from a complex mixture. These techniques are predicated on the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV, MS, MS-MS)

High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile tool for the analysis of non-volatile or thermally labile compounds like 5H-benzo[d]benzodioxocine. The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

UV-Vis Detectors: Given the aromatic nature of 5H-benzo[d]benzodioxocine, it is expected to possess chromophores that absorb light in the ultraviolet-visible (UV-Vis) range. A UV-Vis detector would offer a robust and cost-effective method for quantification, provided the compound has a sufficiently strong absorption and is free from co-eluting interferences with similar spectral properties. The wavelength of maximum absorbance (λmax) would need to be determined to ensure optimal sensitivity.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS-MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides a significantly higher degree of selectivity and sensitivity. MS detectors work by ionizing the eluted compounds and then separating the ions based on their mass-to-charge ratio (m/z). This allows for the unequivocal identification of 5H-benzo[d]benzodioxocine based on its molecular weight. For even greater confidence in identification and for quantifying the analyte in complex matrices, tandem mass spectrometry (LC-MS/MS) is the preferred method. In this technique, a specific parent ion corresponding to the compound of interest is selected, fragmented, and then one or more characteristic fragment ions are monitored.

Table 1: Hypothetical HPLC-MS/MS Parameters for 5H-benzo[d]benzodioxocine Analysis

Parameter Value
Column C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) To be determined experimentally

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. For a compound like 5H-benzo[d]benzodioxocine, its volatility would determine the direct applicability of GC-MS. If the compound has limited volatility, derivatization may be necessary to increase its volatility and thermal stability, making it amenable to GC analysis. The mass spectrometer detector offers high sensitivity and specificity, providing a characteristic fragmentation pattern that can serve as a chemical fingerprint for identification.

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) offers an alternative approach for the separation of analytes. This technique utilizes an electric field to separate ions based on their electrophoretic mobility. CE is known for its high separation efficiency, short analysis times, and minimal sample consumption. For the analysis of a neutral molecule like 5H-benzo[d]benzodioxocine, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most suitable approach. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds.

Spectrophotometric Methods for Quantitative Analysis

For the quantitative analysis of 5H-benzo[d]benzodioxocine in a purified form or in simple mixtures with no interfering substances, UV-Vis spectrophotometry can be a straightforward and rapid method. This technique relies on measuring the absorbance of light by the sample at a specific wavelength. The concentration of the analyte is then determined using the Beer-Lambert law, which states that there is a linear relationship between the absorbance and the concentration of an absorbing species. A calibration curve would be constructed using standards of known concentrations to accurately quantify the compound in unknown samples.

Electrochemical Sensing Strategies for 5H-benzo[d]benzodioxocine

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of electroactive compounds. If 5H-benzo[d]benzodioxocine can be oxidized or reduced within a practical potential window, electrochemical methods such as cyclic voltammetry, differential pulse voltammetry, or amperometry could be developed for its detection. These techniques measure the current response resulting from the electrochemical reaction of the analyte at an electrode surface. The development of such a sensor would involve the careful selection of the electrode material and the optimization of the experimental conditions to achieve high sensitivity and selectivity.

Future Research Directions and Unresolved Challenges in 5h Benzo D 1 2 Benzodioxocine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The first and most fundamental challenge is the development of a viable synthetic pathway to the 5H-benzo[d] researchgate.netbeilstein-journals.orgbenzodioxocine core. Without a reliable method of production, no further studies can be undertaken. Future research in this area should focus on:

Retrosynthetic Analysis: Proposing and evaluating multiple retrosynthetic disconnections to identify potential starting materials and key bond formations.

Modern Synthetic Methodologies: Exploring the application of modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, ring-closing metathesis, or multicomponent reactions, which could potentially construct the eight-membered ring with high efficiency and selectivity.

Green Chemistry Principles: Designing synthetic routes that adhere to the principles of green chemistry by minimizing waste, using less hazardous reagents, and aiming for high atom economy.

Comprehensive Elucidation of Underexplored Reactivity Profiles

Once a synthetic route is established, the next logical step is to explore the reactivity of 5H-benzo[d] researchgate.netbeilstein-journals.orgbenzodioxocine . The unique combination of two benzene (B151609) rings and an eight-membered dioxocine ring suggests a rich and potentially novel reactivity profile. Key areas for investigation include:

Ring Conformation and Stability: Studying the conformational dynamics of the eight-membered ring and its influence on reactivity.

Functional Group Transformations: Investigating the reactivity of the aromatic rings towards electrophilic and nucleophilic substitution, as well as the reactivity of the dioxocine ring, such as ether cleavage or oxidation.

Photochemical and Thermal Reactivity: Exploring the behavior of the compound under photochemical and thermal conditions to uncover potential rearrangements or fragmentation pathways.

Harnessing Advanced Theoretical Modeling for Predictive Chemical Design

In the absence of experimental data, theoretical and computational chemistry can provide initial insights into the properties of 5H-benzo[d] researchgate.netbeilstein-journals.orgbenzodioxocine . Future work should leverage these tools to:

Predict Molecular Geometry and Electronic Structure: Using quantum chemical calculations (e.g., Density Functional Theory) to predict the most stable conformation, bond lengths, bond angles, and electronic properties of the molecule.

Simulate Spectroscopic Properties: Calculating predicted NMR, IR, and UV-Vis spectra to aid in the characterization of the compound once it is synthesized.

Model Reaction Mechanisms: Using computational methods to explore the feasibility of proposed synthetic routes and to predict the mechanisms of potential reactions.

Identification of Novel and High-Impact Research Applications

The discovery of new molecular scaffolds often leads to the identification of novel applications. For 5H-benzo[d] researchgate.netbeilstein-journals.orgbenzodioxocine , a systematic investigation into its potential uses is warranted. This could include:

Medicinal Chemistry: Screening for biological activity, as the benzodioxane and benzodioxole motifs are present in many biologically active compounds.

Materials Science: Investigating its potential as a building block for novel polymers or functional materials, leveraging the conformational properties of the eight-membered ring.

Coordination Chemistry: Exploring its ability to act as a ligand for metal ions, potentially leading to new catalysts or sensors.

Refinement of Analytical and Characterization Methodologies for Enhanced Precision

The successful synthesis of 5H-benzo[d] researchgate.netbeilstein-journals.orgbenzodioxocine will require a robust set of analytical methods for its characterization and purification. Future research will need to establish and refine these methodologies, including:

Spectroscopic Analysis: Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure.

Crystallographic Studies: Obtaining single-crystal X-ray diffraction data would provide unambiguous proof of the molecular structure and detailed information about its solid-state conformation.

Chromatographic Techniques: Developing efficient High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for purification and purity assessment.

Addressing Specific Structural and Mechanistic Ambiguities in Current Literature

As there is no current literature on 5H-benzo[d] researchgate.netbeilstein-journals.orgbenzodioxocine , this section highlights the foundational ambiguities that need to be addressed. The primary challenge is to move from a complete lack of information to a well-established understanding. This will involve:

Unambiguous Structural Elucidation: The first synthesis and characterization will resolve the most fundamental ambiguity – the very existence and structure of the molecule.

Mapping the Mechanistic Landscape: As reactions are developed, careful mechanistic studies will be crucial to understand the underlying principles governing the reactivity of this new heterocyclic system.

Q & A

What are the key synthetic methodologies for constructing the 5H-benzo[d][1,3]benzodioxocine scaffold?

Basic Research Question
The synthesis of this compound derivatives often involves heterocyclization reactions. For example, base-mediated N,N-bond-forming heterocyclization of o-nitroheterocyclic aldehydes can generate fused 5H-benzo[d]pyrazolo[5,1-b][1,3]-oxazines, as demonstrated in one-pot reactions . Copper-catalyzed cascade bicyclization strategies using o-alkenylphenyl isothiocyanates and sodium azide also yield 5H-benzo[d]tetrazolo[5,1-b][1,3]thiazines via a [3+2] cycloaddition-Michael addition-protonation sequence . These methods prioritize atom economy and scalability.

How can researchers address contradictions in reported reaction yields for this compound derivatives?

Advanced Research Question
Discrepancies in yields often stem from differences in catalytic systems or reaction conditions. For instance, copper(I) catalysts (e.g., CuI) in tandem reactions with isocyanides achieve higher yields (~80%) compared to palladium-based systems due to superior oxidative addition efficiency . Systematic optimization of parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical. Researchers should also validate purity using techniques like HPLC or NMR to rule out byproduct interference .

What analytical techniques are essential for characterizing electronic properties of this compound-based materials?

Advanced Research Question
For applications in optoelectronics (e.g., OLEDs), triplet energy (ETE_T) and thermal stability are key. Phosphorescence spectroscopy at 77 K in 2-methyltetrahydrofuran can determine ETE_T (e.g., 3.0 eV for carbazole-fused derivatives), while differential scanning calorimetry (DSC) assesses glass transition temperatures (TgT_g) and decomposition thresholds (>300°C) . Time-resolved photoluminescence (TRPL) further probes thermally activated delayed fluorescence (TADF) behavior in doped films .

How does the choice of catalyst influence the regioselectivity of this compound derivatives?

Advanced Research Question
Catalysts dictate reaction pathways via electronic and steric effects. Gold(I) catalysts favor 6-endo-dig cyclization in thiazine synthesis, while copper(I) promotes [3+2] cycloaddition pathways due to softer Lewis acidity . For example, AuCl3_3 selectively generates 1,3-thiazine derivatives, whereas CuI facilitates tetrazolo-thiazine formation . Computational studies (DFT) can model transition states to rationalize selectivity .

What strategies improve solubility and processability of this compound-based host materials for OLEDs?

Advanced Research Question
Introducing non-conjugated spacers (e.g., methylene bridges) between donor (carbazole) and acceptor (benzothiazine) moieties disrupts π-conjugation, preserving high ETE_T (>3.0 eV) while enhancing solubility in common solvents like toluene . Bipolar hosts like CzBBIT and 2CzBBIT achieve solution-processability with 23.3% external quantum efficiency (EQE) in TADF-OLEDs, outperforming vacuum-deposited analogs .

How can researchers mitigate challenges in scaling up this compound syntheses?

Basic Research Question
Scale-up issues often arise from exothermic reactions or intermediate instability. Flow chemistry systems improve heat dissipation and reaction control for heterocyclization steps . Alternatively, replacing hazardous reagents (e.g., NaN3_3) with safer alternatives (e.g., TMS-N3_3) reduces safety risks . Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of nitro-group reductions or cyclization steps .

What are the understudied biological activities of this compound derivatives?

Advanced Research Question
While antihypertensive and antianginal activities are reported for benzo-1,3-oxazines, fused derivatives (e.g., pyrazolo-oxazines) remain underexplored . High-throughput screening against kinase or GPCR targets could identify novel bioactivities. Computational docking (e.g., AutoDock Vina) may predict binding affinities to receptors like β-adrenergic or angiotensin-converting enzyme (ACE) .

How do structural modifications alter the photophysical properties of this compound derivatives?

Advanced Research Question
Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the benzodioxocine core redshift absorption/emission spectra by stabilizing LUMO levels. For example, introducing carbazole donors increases molar extinction coefficients (ε > 104^4 M1^{-1}cm1^{-1}) and enhances charge transport in OLEDs . Transient absorption spectroscopy can map excited-state dynamics, including intersystem crossing (ISC) rates critical for TADF .

What are the limitations of current computational models for predicting this compound reactivity?

Advanced Research Question
Density functional theory (DFT) often underestimates non-covalent interactions (e.g., π-stacking) in fused heterocycles. Hybrid functionals (e.g., ωB97X-D) with dispersion corrections improve accuracy for intermolecular forces . Machine learning models trained on reaction databases (e.g., Reaxys) could predict regioselectivity but require large, high-quality datasets .

How can researchers validate the environmental safety of this compound derivatives?

Basic Research Question
EPA’s CompTox Chemistry Dashboard provides preliminary toxicity data (e.g., DSSTox records) for hazard assessment . In vitro assays (e.g., Ames test for mutagenicity, Daphnia magna LC50_{50}) and biodegradability studies (OECD 301F) are essential for eco-toxicological profiling. Green chemistry metrics (e.g., E-factor, atom economy) should guide synthetic route selection .

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5H-benzo[d][1,3]benzodioxocine

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